molecular formula C26H22O5 B14919371 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate

Cat. No.: B14919371
M. Wt: 414.4 g/mol
InChI Key: VJOUNJOEQRJDTR-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring fused with a cycloheptane ring, and substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate typically involves multiple steps, starting from readily available precursorsThe final step involves the esterification of the resulting compound with 4-methylbenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), Nucleophiles (e.g., NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to form stable complexes with metal ions, disrupt cellular processes, and inhibit the growth of microorganisms. Quantum chemical calculations have shown that the compound’s inhibition efficiency is related to its ability to adsorb onto surfaces and form protective layers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate is unique due to its fused ring structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and broad range of applications. Its ability to act as a corrosion inhibitor and its potential therapeutic uses set it apart from other similar compounds.

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 4-methylbenzoate

InChI

InChI=1S/C26H22O5/c1-15-5-7-19(8-6-15)26(28)31-23-14-20(18-9-11-21(29-4)12-10-18)13-22(27)24-16(2)30-17(3)25(23)24/h5-14H,1-4H3

InChI Key

VJOUNJOEQRJDTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=O)C3=C(OC(=C23)C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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